5-(4-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
5-(4-Bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the class of pyrimidinediones This compound is characterized by a bromobenzoyl group attached to a pyrimidinedione core, which is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinedione core, which can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions. The resulting intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
The final step involves the acylation of the brominated intermediate with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyrimidinedione core can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromobenzoyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh_3)_4) and bases (e.g., potassium carbonate) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzoyl group can enhance binding affinity and specificity, while the pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylbenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of bromine.
5-(4-Nitrobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione: Features a nitro group in place of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-bromobenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-8-11(13(19)17(3)14(20)16(8)2)12(18)9-4-6-10(15)7-5-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDYVDJGBEICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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